3b,4a-Dihydrobenzo(9,10)pyreno(4,5-b)oxirene
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Overview
Description
3b,4a-Dihydrobenzo(9,10)pyreno(4,5-b)oxirene: is a polycyclic aromatic compound with a unique structure that includes an oxirene ring fused to a benzo and pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3b,4a-Dihydrobenzo(9,10)pyreno(4,5-b)oxirene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions, ensuring high yield and purity of the final product. This may include the use of catalysts and specific reaction conditions to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 3b,4a-Dihydrobenzo(9,10)pyreno(4,5-b)oxirene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
3b,4a-Dihydrobenzo(9,10)pyreno(4,5-b)oxirene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar compounds in biological systems.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3b,4a-Dihydrobenzo(9,10)pyreno(4,5-b)oxirene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxirene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Benzo(a)pyrene: A well-known polycyclic aromatic hydrocarbon with similar structural features.
Pyrene: Another polycyclic aromatic compound with a simpler structure.
Dibenzopyrene: A compound with multiple fused benzene rings, similar in complexity to 3b,4a-Dihydrobenzo(9,10)pyreno(4,5-b)oxirene.
Uniqueness: this compound is unique due to the presence of the oxirene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
71207-06-2 |
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Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
14-oxahexacyclo[10.7.2.02,7.08,21.013,15.016,20]henicosa-1(20),2,4,6,8(21),9,11,16,18-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-6-12-11(5-1)13-7-3-9-15-17(13)18-14(12)8-4-10-16(18)20-19(15)21-20/h1-10,19-20H |
InChI Key |
UOOBFMOYDHLMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5C(O5)C6=CC=CC(=C64)C2=C1 |
Origin of Product |
United States |
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